N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPOPROZDRWUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzohydrazide with acetic anhydride to form the intermediate 2-chlorobenzoyl hydrazide. This intermediate then undergoes cyclization with propionic anhydride to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an antitubercular agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
The following analysis compares N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide with structurally related compounds, focusing on molecular properties, substituent effects, and bioactivity.
Structural and Physicochemical Properties
Table 1: Molecular and Physical Properties of Selected Oxadiazole Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: The 2-chlorophenyl group in the target compound likely increases electron-withdrawing effects compared to 2-bromophenyl () or pyridinyl (), which may influence reactivity and binding interactions. Propanamide vs. Acetamide: Derivatives like 2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (, C₁₄H₁₅Cl₂N₃O₂) exhibit branched acetamide chains, which may alter steric hindrance and solubility compared to the linear propanamide chain in the target compound .
- Melting Points:
Table 2: Bioactivity Comparison
Key Insights:
- The target compound’s 2-chlorophenyl group may confer herbicidal activity akin to propanil (), though this requires experimental validation.
- Antidiabetic Potential: Indole-oxadiazole derivatives () show strong α-glucosidase inhibition, suggesting the target compound’s propanamide chain could similarly interact with enzyme active sites .
- Toxicity Profile: Sulfonyl-piperidinyl analogs () exhibit low hemolysis, implying that the absence of sulfonyl groups in the target compound might reduce cytotoxicity .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 328.19 g/mol
- CAS Number : 873790-29-5
Research indicates that oxadiazole derivatives can exhibit various mechanisms of action, including:
- Inhibition of cancer cell proliferation : Compounds similar to this compound have shown significant cytotoxic activity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : The compound demonstrated cytotoxic effects with IC values in the micromolar range against various cancer cell lines. For instance, derivatives have shown IC values as low as 0.65 µM against MCF-7 cells .
- Apoptosis Induction : Flow cytometry assays revealed that these compounds can induce apoptosis in a dose-dependent manner. This was corroborated by increased p53 expression and caspase-3 cleavage in treated cells .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MEL-8 | 2.41 | Cell cycle arrest |
| PANC-1 | 1.00 | Apoptosis induction |
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human acute lymphoblastic leukemia (CEM-C7) cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting its potential as a therapeutic agent in leukemia treatment.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity of this compound against various pathogens. The results showed effective inhibition of growth in Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL.
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole can be reacted with propanoyl chloride in the presence of triethylamine under reflux (4–6 hours). Reaction progress is monitored via TLC using ethyl acetate/hexane (1:3) as the mobile phase. Recrystallization from pet-ether or ethanol yields pure product . Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) and temperature (80–100°C) to improve yields beyond 70%.
Q. How is the crystal structure of this compound determined, and what key parameters validate the analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 10.24 Å, b = 7.85 Å, c = 15.33 Å, and β = 105.6°. Key validation metrics include an R factor < 0.05, wR factor < 0.10, and a data-to-parameter ratio > 14. Displacement parameters (Δ<sup>2</sup>σ) for non-H atoms should not exceed 0.02 Ų .
Q. What spectroscopic techniques are used to confirm the molecular structure, and how are spectral contradictions resolved?
- <sup>1</sup>H/</sup>13C NMR : Aromatic protons appear at δ 7.45–8.10 ppm (doublets for ortho-Cl substituent), while the propanamide methyl group resonates at δ 1.25–1.40 ppm.
- IR : Stretching frequencies at 1670–1690 cm<sup>−1</sup> (C=O) and 3100–3200 cm<sup>−1</sup> (N-H) confirm the amide linkage. Contradictions between calculated and observed spectra are resolved via DFT simulations (B3LYP/6-31G* basis set) to verify tautomeric forms or solvent effects .
Advanced Research Questions
Q. How do solvent polarity and catalytic additives influence the regioselectivity of 1,3,4-oxadiazole ring formation?
Polar aprotic solvents (DMF, DMSO) enhance cyclodehydration efficiency by stabilizing intermediates. Catalytic POCl3 (0.5–1.0 eq.) accelerates thiosemicarbazide cyclization at 90°C, favoring 1,3,4-oxadiazole over 1,2,4-isomers. Solvent-free conditions under microwave irradiation (300 W, 120°C) reduce side products by 15–20% .
Q. What computational methods are employed to predict bioactivity, and how do steric/electronic effects of the 2-chlorophenyl group modulate target binding?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with enzymes like COX-2 or α-glucosidase. The 2-chlorophenyl group’s Cl atom introduces steric hindrance, reducing binding pocket flexibility, while its electron-withdrawing effect stabilizes π-π stacking with aromatic residues (e.g., Tyr-341 in COX-2). QSAR models show a Hammett σpara value of +0.23 correlates with 30% enhanced inhibitory activity .
Q. How can discrepancies in thermal stability data (TGA/DSC) be reconciled when analyzing polymorphic forms?
Polymorphs exhibit distinct decomposition profiles. For example, Form I (needle crystals) shows a sharp endotherm at 215°C (ΔH = 150 J/g), while Form II (platelets) decomposes gradually above 190°C. Contradictions arise from incomplete solvent removal or hydrate formation. Pairing TGA with variable-temperature PXRD confirms phase transitions and identifies metastable intermediates .
Q. What strategies mitigate byproduct formation during large-scale synthesis, and how is reaction purity quantified?
- Byproduct mitigation : Use scavenger resins (e.g., Amberlyst-15) to sequester unreacted acyl chloride.
- Purity analysis : HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) with UV detection at 254 nm. Acceptable impurity thresholds are <0.5% (ICH guidelines). Scaling from 10 mmol to 1 mol reduces yield by ~8% due to heat transfer limitations, resolved via segmented flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
